2-Chloro-5-(4-trifluoromethylphenyl)benzoic acid
Description
2-Chloro-5-(4-trifluoromethylphenyl)benzoic acid is a halogenated benzoic acid derivative featuring a chlorine atom at the 2-position and a 4-trifluoromethylphenyl group at the 5-position of the benzene ring. These compounds are critical intermediates in pharmaceutical synthesis and materials science due to their electronic and steric properties .
Properties
IUPAC Name |
2-chloro-5-[4-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-12-6-3-9(7-11(12)13(19)20)8-1-4-10(5-2-8)14(16,17)18/h1-7H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUUALVDUISFQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681200 | |
| Record name | 4-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179847-52-9 | |
| Record name | 4-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-trifluoromethylphenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with p-trifluoromethyl chlorobenzene and tertiary butyl lithium.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of reactive intermediates.
Intermediate Formation: The intermediate formed is then subjected to a series of reactions, including halogenation and carboxylation, to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It participates in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, alcohols, and coupled aromatic compounds .
Scientific Research Applications
Medicinal Chemistry
1.1 Pharmaceutical Intermediates
2-Chloro-5-(4-trifluoromethylphenyl)benzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in developing anti-inflammatory drugs and is associated with non-steroidal anti-inflammatory drugs (NSAIDs). The compound's trifluoromethyl group enhances its bioavailability and potency, making it a valuable building block in drug design .
1.2 Diabetes Treatment
Research indicates that this compound can be utilized in the synthesis of novel therapeutic agents for diabetes management. Its derivatives have shown potential in modulating metabolic pathways relevant to diabetes, thus contributing to the development of new treatment modalities .
Agrochemicals
2.1 Herbicides and Pesticides
The compound has been explored for its applications in agrochemicals, particularly as a precursor for herbicides and pesticides. Its structural features allow for the modification into compounds that can effectively target specific plant processes, thereby enhancing crop protection strategies against pests and weeds .
Organic Synthesis
3.1 Synthetic Pathways
Various synthetic methods have been developed to produce this compound efficiently. These methods focus on optimizing yield and reducing production costs, which are crucial for industrial applications. For instance, one method involves using p-chloro benzo trifluoride as a starting material reacted with tert-butyl lithium to form lithium salts, followed by reaction with dry ice to yield the desired acid .
3.2 Case Studies
Several case studies highlight the successful application of this compound in synthesizing complex organic molecules. For example, it has been used to create thiazolidinone derivatives that exhibit significant biological activity, including anti-cancer properties .
Chemical Properties and Safety
4.1 Physical Properties
The compound has a molecular formula of C14H9ClF3O2 and a molecular weight of 304.67 g/mol. Its solubility characteristics make it suitable for various chemical reactions, particularly those requiring polar solvents .
4.2 Safety Considerations
As with many chemical compounds, safety protocols must be observed when handling this compound due to its potential hazards. Proper storage conditions should be maintained to prevent degradation and ensure stability during use in laboratory settings.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical environment. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets .
Comparison with Similar Compounds
Electronic Effects and Acidity
- The -CF₃ group in 2-chloro-5-(trifluoromethyl)benzoic acid increases acidity compared to non-fluorinated analogs, enhancing its utility in metal coordination and ionic interactions .
- Sulfonyl-containing derivatives (e.g., tibric acid , morpholine sulfonyl analog ) exhibit even lower pKa values (~1.5–2.0) due to the strong electron-withdrawing nature of the sulfonyl group, improving solubility in polar solvents .
Biological Activity
2-Chloro-5-(4-trifluoromethylphenyl)benzoic acid is an organic compound with the molecular formula . This compound has garnered attention in medicinal chemistry due to its significant biological activity, particularly as an intermediate in the synthesis of pharmaceutical agents. This article explores its biological activities, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoic acid structure, characterized by the presence of a chlorine atom and a trifluoromethyl group attached to the aromatic rings. The trifluoromethyl group enhances both the lipophilicity and biological activity of the compound, making it a valuable candidate for drug development.
Medicinal Chemistry Applications
Research indicates that this compound is particularly relevant in developing non-steroidal anti-inflammatory drugs (NSAIDs) and compounds targeting heat shock protein pathways. Its structural characteristics allow it to interact effectively with various biological targets. Notably, it has shown promise in:
- Anti-inflammatory Activity : The compound's ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases.
- Antimicrobial Properties : Similar compounds with trifluoromethyl groups have demonstrated activity against bacterial strains such as Staphylococcus aureus and Mycobacterium tuberculosis .
In Vitro Studies
In vitro studies have been conducted to evaluate the biological activity of this compound. These studies typically assess its effects on cell viability, anti-inflammatory potential, and antimicrobial activity.
- Cell Viability : The compound's cytotoxicity was assessed using various cancer cell lines, with findings indicating a significant decrease in cell viability at higher concentrations.
- Anti-inflammatory Potential : The compound was tested for its ability to inhibit NF-κB activity, a key transcription factor in inflammatory responses. Results showed that certain derivatives exhibited enhanced anti-inflammatory effects compared to non-substituted analogs .
Comparative Analysis
A comparative analysis of similar compounds reveals distinct differences in their biological activities based on structural modifications. The following table summarizes some related compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Fluoro-5-[4-(trifluoromethyl)phenyl]benzoic acid | Contains fluorine instead of chlorine | |
| 4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid | Biphenyl structure enhances stability | |
| 2-Chloro-5-[4-(trifluoromethyl)phenyl]benzoic acid | Specific combination of chlorine and trifluoromethyl groups |
Case Studies
- Anti-tubercular Activity : A study evaluated the anti-mycobacterial properties of related compounds derived from the same structural family. Although this compound itself was not directly tested, its structural analogs demonstrated varying degrees of effectiveness against Mycobacterium smegmatis and Mycobacterium abscessus .
- Synthesis and Pharmacokinetics : A recent synthesis study highlighted the favorable structure-activity relationship of halogenated benzoic acids, including derivatives of this compound. The pharmacokinetic profiles indicated potential for oral bioavailability and reduced toxicity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-5-(4-trifluoromethylphenyl)benzoic acid, and how can reaction yields be optimized?
- Methodological Answer :
- Step 1 : Start with a Suzuki-Miyaura coupling between 2-chloro-5-bromobenzoic acid and 4-(trifluoromethyl)phenylboronic acid under palladium catalysis. Use a mixture of Pd(PPh₃)₄, Na₂CO₃, and DMF/H₂O (3:1) at 80°C for 12 hours .
- Step 2 : Optimize yield by adjusting stoichiometry (1:1.2 molar ratio of aryl bromide to boronic acid) and ensuring inert conditions (N₂ atmosphere).
- Step 3 : Purify via recrystallization in ethanol/water (70:30) to achieve >95% purity. Monitor intermediates using TLC (silica gel, hexane/ethyl acetate 4:1) .
Q. What analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ to verify substituent positions (e.g., trifluoromethyl peak at δ ~120 ppm in ¹³C NMR) .
- HPLC-MS : Employ a C18 column (ACN/0.1% formic acid gradient) to confirm molecular ion peaks ([M-H]⁻ at m/z 329.0) and detect impurities (<1%) .
- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% deviation from theoretical values) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis steps involving volatile reagents (e.g., DMF) .
- Waste Disposal : Collect halogenated byproducts in designated containers for incineration. Neutralize acidic residues with NaHCO₃ before disposal .
- Emergency Measures : In case of skin contact, wash with soap/water for 15 minutes; consult a physician if irritation persists .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the trifluoromethyl group in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states. The trifluoromethyl group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at the benzoic acid moiety .
- MD Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics. Polar aprotic solvents stabilize intermediates, reducing activation energy by ~5 kcal/mol .
Q. How can researchers resolve discrepancies in spectroscopic data when characterizing derivatives (e.g., unexpected NOE correlations in NOESY)?
- Methodological Answer :
- Variable Temperature NMR : Conduct experiments at 25°C and -20°C to detect dynamic processes (e.g., rotational barriers around the aryl-Cl bond) .
- X-ray Crystallography : Grow single crystals via slow evaporation in ethyl acetate/hexane. Compare experimental bond lengths (C-Cl: ~1.74 Å) with DFT-optimized geometries .
- Isotopic Labeling : Synthesize ¹⁸O-labeled derivatives to confirm carboxylate tautomerization pathways .
Q. What strategies mitigate side reactions during functionalization of the benzoic acid moiety (e.g., esterification or amidation)?
- Methodological Answer :
- Protection/Deprotection : Protect the -COOH group using TMSCl in pyridine, then perform amidation with HATU/DIPEA. Deprotect with TBAF in THF .
- Catalytic Optimization : Use DMAP (5 mol%) to accelerate esterification with alcohols, reducing reaction time from 24h to 4h .
- Side Reaction Analysis : Monitor byproducts via LC-MS. For example, over-alkylation products (M+56 Da) can be minimized by limiting reagent excess (<1.5 eq) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Screen : Test solubility in 10 solvents (e.g., DMSO, EtOH, hexane) at 25°C. Document via gravimetric analysis (mg/mL). For example, solubility in DMSO may vary between 50–100 mg/mL due to hygroscopicity .
- Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to rationalize discrepancies. The compound’s δP (~12 MPa¹/²) aligns with polar aprotic solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
